molecular formula C9H8BrN3O2 B1376952 Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1251013-42-9

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1376952
CAS No.: 1251013-42-9
M. Wt: 270.08 g/mol
InChI Key: WDILKVDGYVAARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDILKVDGYVAARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Authored by: A Senior Application Scientist

Foreword: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the potential biological activities of a specific, yet underexplored derivative, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. While direct biological data for this compound is not extensively published, this document synthesizes the wealth of information available for structurally related imidazo[1,2-a]pyrimidine analogues to postulate its likely biological profile and to provide a strategic framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel imidazo[1,2-a]pyrimidine derivatives.

The Imidazo[1,2-a]pyrimidine Core: A Foundation of Diverse Bioactivity

The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that is isosteric to purine. This structural similarity allows it to interact with a wide array of biological targets, often by mimicking endogenous purine-containing molecules.[1] Consequently, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The versatility of the imidazo[1,2-a]pyrimidine core, coupled with the ability to readily functionalize it at various positions, makes it a highly attractive starting point for the design of novel therapeutic agents.[4]

The subject of this guide, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, possesses key structural features that suggest a high likelihood of significant biological activity. The ethyl carboxylate group at the 3-position and the bromo substituent at the 6-position provide handles for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Postulated Biological Activities and Investigative Strategies

Based on the extensive literature on imidazo[1,2-a]pyrimidine derivatives, we can hypothesize several key biological activities for Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. The following sections will delve into these potential activities and provide detailed experimental protocols for their investigation.

Anticancer Activity

The imidazo[1,2-a]pyrimidine scaffold is a recurring motif in the design of anticancer agents.[5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5][6]

Many imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[6][7][8][9][10] For instance, certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), PI3Kα, and c-KIT.[6][7][8][9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the direct inhibitory effect of a compound on a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., CDK2/cyclin E, PI3Kα)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (containing MgCl₂, DTT, etc.)

    • Test compound (Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate) dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the target kinase)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the wells of the 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified reaction time.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) will be inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of kinases to screen against should be guided by the known targets of other imidazo[1,2-a]pyrimidine derivatives. Starting with a panel of cancer-relevant kinases (e.g., CDKs, tyrosine kinases) is a logical first step. The use of a recombinant kinase system ensures that the observed inhibition is a direct effect on the enzyme and not due to off-target cellular effects.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
CDK2/cyclin AExperimental ValueKnown Value
PI3KαExperimental ValueKnown Value
c-KITExperimental ValueKnown Value
SykExperimental ValueKnown Value

Visualizing a Potential Signaling Pathway:

PI3K_Pathway cluster_inhibition Potential Inhibition Point RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Test_Compound Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate Test_Compound->PI3K Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Setup Inoculate 96-well Plate Compound_Dilution->Plate_Setup Microbe_Inoculum Standardized Microbial Inoculum Microbe_Inoculum->Plate_Setup Incubation Incubate at Optimal Temperature Plate_Setup->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory properties. [1][11]This activity could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound stock solution in DMSO

    • Griess Reagent system for nitrite determination

    • Positive control (e.g., Dexamethasone)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition of NO production.

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

Causality Behind Experimental Choices: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. The measurement of NO production is a well-established and quantifiable marker of inflammation in this in vitro model.

Data Presentation:

TreatmentNO Production (µM)% InhibitionCell Viability (%)
Vehicle ControlValue0100
LPS (1 µg/mL)Value->95
LPS + Test Compound (1 µM)ValueValueValue
LPS + Test Compound (10 µM)ValueValueValue
LPS + Test Compound (50 µM)ValueValueValue
LPS + Dexamethasone (1 µM)ValueValue>95

Conclusion and Future Directions

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate represents a promising, yet uncharacterized, member of a pharmacologically significant class of compounds. The structural features of this molecule, in the context of the extensive body of research on the imidazo[1,2-a]pyrimidine scaffold, strongly suggest its potential as a bioactive agent, particularly in the areas of oncology, infectious diseases, and inflammation. The experimental strategies and protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activities. Further investigations into its mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy will be crucial next steps in elucidating the full therapeutic potential of this intriguing molecule.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 26(11), 3371. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Iranian Chemical Society, 19(11), 4829–4845. [Link]

  • Rival, Y., Grassy, G., & Michel, G. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1170–1176. [Link]

  • Kulikova, L. N., Dar'in, D. V., & Bakulev, V. A. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 110–118. [Link]

  • Ohshima, E., Otake, K., Nishiyama, H., Sato, T., & Maeda, J. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9212–9223. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81534–81569. [Link]

  • Sreenivasa, M., Jayachandran, E., & Kumar, C. S. A. (2013). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 745-749. [Link]

  • Herber, C., Gsaller, F., & Gassenhuber, J. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry Letters, 39, 127909. [Link]

  • Al-Otaibi, F. M., Al-Zahrani, A. A., & Al-Ghamdi, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Tumor International, 12(3), 1-12. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]

  • Wang, J., et al. (2024). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Abignente, E., Arena, F., Luraschi, E., Saturnino, C., Marmo, E., Berrino, L., & Susanna, V. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research Communications in Chemical Pathology and Pharmacology, 61(2), 167–183. [Link]

  • Patel, A. B., et al. (2024). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 17(1), 546-554. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13–18. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic Chemistry: Current Research. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]

  • Al-Abdullah, E. S. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Molecules, 17(10), 12154–12168. [Link]

  • ChemBK. (n.d.). 6-Bromo-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities.[1][2][3] The precise elucidation of its structure through modern spectroscopic techniques is paramount for ensuring the identity, purity, and quality of synthesized batches, which is a critical step in any research and development pipeline.

Molecular Structure and Key Features

IUPAC Name: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate Molecular Formula: C₉H₈BrN₃O₂ Molar Mass: 270.08 g/mol CAS Number: 1251013-42-9

The structure consists of a fused imidazo[1,2-a]pyrimidine bicyclic system, which is electron-deficient. A bromine atom is substituted at the C6 position of the pyrimidine ring, and an ethyl carboxylate group is attached at the C3 position of the imidazole ring. These features will give rise to distinct signals in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core and the protons of the ethyl ester group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the heterocyclic system, the bromine atom, and the carboxylate group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.2 - 8.4Singlet (s)-1H
H-5~8.6 - 8.8Doublet (d)~2.01H
H-7~7.8 - 8.0Doublet (d)~2.01H
-OCH₂CH₃~4.3 - 4.5Quartet (q)~7.12H
-OCH₂CH₃~1.3 - 1.5Triplet (t)~7.13H

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons (H-2, H-5, H-7): These protons are located on an electron-deficient aromatic system, and are therefore expected to be deshielded and resonate in the downfield region of the spectrum. The H-5 proton is anticipated to be the most downfield due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing effect of the bromine at C6. The H-2 and H-7 protons will also be in the aromatic region, with their precise shifts influenced by the overall electron density of the bicyclic system. The coupling between H-5 and H-7 is expected to be a small meta-coupling.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are directly attached to an oxygen atom, which is electron-withdrawing, causing them to be deshielded and appear as a quartet around 4.3 - 4.5 ppm. The methyl protons (-CH₃) are further from the electronegative oxygen and will therefore be more shielded, appearing as an upfield triplet around 1.3 - 1.5 ppm. The quartet and triplet patterns arise from the spin-spin coupling between the methylene and methyl protons.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~160 - 165
C-2~140 - 145
C-3~110 - 115
C-5~145 - 150
C-6~115 - 120
C-7~130 - 135
C-8a~150 - 155
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 16

Interpretation of the Predicted ¹³C Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Aromatic and Heterocyclic Carbons: The carbons of the imidazo[1,2-a]pyrimidine ring will resonate in the aromatic region. The carbon atom bearing the bromine (C-6) will have its chemical shift influenced by the heavy atom effect. The bridgehead carbon (C-8a) is also expected to be significantly downfield.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the oxygen atom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing dissolve Dissolve ~5-10 mg of compound in 0.7 mL CDCl3 with TMS H1_acq ¹H NMR Acquisition (16-32 scans) dissolve->H1_acq C13_acq ¹³C NMR Acquisition (512-1024 scans) dissolve->C13_acq processing Fourier Transform, Phase & Baseline Correction H1_acq->processing C13_acq->processing referencing Reference to TMS (0 ppm) processing->referencing analysis Spectral Interpretation (Chemical Shift, Integration, Coupling) referencing->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000C-H stretch (aromatic)Medium
~2980 - 2850C-H stretch (aliphatic -CH₂, -CH₃)Medium
~1720 - 1700C=O stretch (ester)Strong
~1640 - 1580C=N and C=C stretch (aromatic rings)Medium-Strong
~1250 - 1200C-O stretch (ester)Strong
~1100 - 1000C-N stretchMedium
~800 - 700C-Br stretchMedium-Weak

Rationale for IR Band Assignments:

  • C=O Stretch: The most intense and characteristic peak is expected to be the carbonyl stretch of the ethyl ester group, appearing at a relatively high wavenumber due to the electron-withdrawing nature of the attached imidazo[1,2-a]pyrimidine ring.

  • Aromatic Stretches: The C-H stretches of the aromatic protons will appear above 3000 cm⁻¹, while the C=C and C=N bond vibrations within the heterocyclic system will give rise to a series of bands in the 1640-1580 cm⁻¹ region.

  • Aliphatic Stretches: The C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

  • C-O and C-Br Stretches: The strong C-O stretch of the ester and the C-Br stretch will be present in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 269 and 271 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment would be observed at m/z 224 and 226, corresponding to the loss of the ethoxy radical from the molecular ion.

    • Loss of Ethyl Group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group would appear at m/z 240 and 242.

    • Further Fragmentations: Subsequent losses of CO and Br can also be expected from the initial fragment ions.

MS_Fragmentation M [M]⁺˙ m/z 269/271 F1 [M - OCH₂CH₃]⁺ m/z 224/226 M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ m/z 240/242 M->F2 - •CH₂CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for a solid sample or after dissolution in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Determine the m/z of the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Conclusion

The structural elucidation of ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of the spectroscopic data for this compound. The predicted ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms, the IR spectrum will identify the key functional groups, and the mass spectrum will establish the molecular weight and provide insights into the fragmentation patterns. By following the outlined experimental protocols and using this guide as a reference for interpretation, researchers can confidently characterize this and related imidazo[1,2-a]pyrimidine derivatives, ensuring the integrity and quality of their synthesized materials for further investigation in drug discovery and development programs.

References

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4. (This reference provides general context on the synthesis and characterization of the imidazo[1,2-a]pyrimidine scaffold, although it does not contain data for the specific compound of interest.)
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook covering the principles of NMR, IR, and MS.)
  • ChemBK. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link] (Data for a related pyridine analogue).

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 11(48), 30235-30248. Available from: [Link]

  • El-Sayed, M. A. A., Al-Ghorbani, M., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529. Available from: [Link]

  • Yilmaz, I., Kocyigit-Kaymakcioglu, B., & Gurdal, E. E. (2020). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866. Available from: [Link]

  • Kumar, V., Singh, A., Kumar, A., Singh, R. K., & Kumar, D. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 8(43), 40823–40833. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure, and understanding the physicochemical characteristics of its derivatives is paramount for the rational design of novel therapeutic agents. This document details the structural features, predicted physicochemical parameters, and established analytical methodologies for the complete characterization of this compound. Furthermore, it contextualizes these properties within the framework of drug development, offering insights into its potential as a lead structure for optimization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals. Among these, the imidazo[1,2-a]pyrimidine core has emerged as a particularly valuable scaffold. Its rigid, bicyclic structure and the strategic placement of nitrogen atoms allow for diverse functionalization, enabling the fine-tuning of pharmacological effects through structure-activity relationship (SAR) studies. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (CAS No. 1251013-42-9) is a key intermediate in the synthesis of more complex molecules based on this privileged core.[1] The bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, while the ethyl ester at the 3-position can be readily modified. A thorough understanding of its fundamental physicochemical properties is the first critical step in leveraging its synthetic potential and predicting the drug-like qualities of its downstream derivatives. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[2]

Core Physicochemical Properties

While experimental data for Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is not extensively published, we can infer and predict key properties based on its structure and data from closely related analogs, such as Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. The following table summarizes these essential characteristics.

PropertyValueSource/Method
Molecular Formula C₉H₈BrN₃O₂-
Molecular Weight 270.08 g/mol [3]
Appearance Predicted to be a solid at room temperatureGeneral observation for similar organic molecules
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted to have low solubility in water and higher solubility in common organic solvents like DMSO and DMF.Structural analysis
Predicted logP (XLogP3-AA) 1.8Computed for the analogous pyridine structure[4]
Predicted Topological Polar Surface Area (TPSA) 67.9 ŲComputed for the analogous pyridine structure[4]
Hydrogen Bond Donors 0Computed for the analogous pyridine structure[4]
Hydrogen Bond Acceptors 5Computed for the analogous pyridine structure[4]
Rotatable Bond Count 2Computed for the analogous pyridine structure[4]

Experimental Protocols for Characterization

To rigorously define the physicochemical profile of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, a series of standardized analytical experiments are required. The following section outlines the methodologies for these key characterizations.

Synthesis and Purification

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various established synthetic routes, often involving the condensation of a 2-aminopyrimidine with an α-haloketone or a related electrophile.[5]

Caption: General workflow for the synthesis and characterization of the title compound.

A typical purification method involves recrystallization from a suitable solvent such as ethanol to yield the solid product.[5]

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Assessment

Understanding a compound's solubility in various solvents is fundamental for its formulation and for designing biological assays.

Methodology: Qualitative and Quantitative Solubility

  • Qualitative Assessment: A small, known amount of the compound is added to a fixed volume of different solvents (e.g., water, PBS, ethanol, DMSO) at a controlled temperature. Visual inspection determines if the compound dissolves.

  • Quantitative Assessment (Shake-Flask Method): An excess of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as HPLC-UV.

Lipophilicity Determination (logP)

Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken until equilibrium is achieved.

  • Analysis: The phases are separated, and the concentration of the compound in each phase is measured using HPLC-UV or a similar quantitative method.

  • Calculation: logP is calculated as log([Concentration in octanol] / [Concentration in water]).

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Dissolve Compound in n-Octanol add_water Add Saturated Water shake Shake to Equilibrate add_water->shake separate Separate Phases shake->separate analyze_oct Analyze Octanol Phase (HPLC) separate->analyze_oct analyze_aq Analyze Aqueous Phase (HPLC) separate->analyze_aq calc Calculate logP analyze_oct->calc analyze_aq->calc

Caption: Workflow for the experimental determination of logP via the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals, which is particularly useful for complex heterocyclic systems.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, characteristic peaks would be expected for the C=O of the ester group (around 1700-1750 cm⁻¹), C-N and C=N bonds within the heterocyclic rings, and C-H bonds of the aromatic and ethyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.[7]

Implications for Drug Development

The physicochemical properties of a drug candidate are a primary determinant of its success in clinical development. "Drug-likeness" is often assessed using guidelines such as Lipinski's Rule of Five, which provides a framework for evaluating the potential for oral bioavailability.

Lipinski's Rule of Five Analysis (based on predicted values):

RuleGuidelinePredicted Value for AnalogCompliance
Molecular Weight < 500 Da270.08 DaYes
logP < 51.8Yes
Hydrogen Bond Donors < 50Yes
Hydrogen Bond Acceptors < 105Yes

Based on these predictions for a closely related structure, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate falls well within the parameters of Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral absorption and permeability.[4] Its moderate lipophilicity (predicted logP of 1.8) is often a desirable trait, balancing aqueous solubility with the ability to cross biological membranes. The topological polar surface area (TPSA) of 67.9 Ų further supports its potential for good cell permeability.

The presence of the bromine atom offers a strategic point for modification via established synthetic methodologies, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyrimidine core to optimize potency, selectivity, and ADME properties. The ethyl ester can also be hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization or for use as a potential hydrogen bond acceptor in interactions with biological targets.

Conclusion

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is a valuable building block in medicinal chemistry, possessing a physicochemical profile that is highly amenable to drug discovery efforts. Its adherence to Lipinski's Rule of Five, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. The experimental protocols outlined in this guide provide a robust framework for the thorough characterization of this and related compounds, ensuring the generation of high-quality, reliable data to inform and accelerate the drug development process.

References

  • Aladdin Scientific. ethyl 6-bromoimidazo[1, 2-a]pyrimidine-3-carboxylate, min 97%, 1 gram. Available at: [Link]

  • MySkinRecipes. Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. Available at: [Link]

  • PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. Ethyl6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate - Physico-chemical Properties. Available at: [Link]

  • El-Faham, A., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Available at: [Link]

  • Chemistry LibreTexts. Solubility Rules. Available at: [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Bristow, A. W. T. Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Solubility Rules. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. Available at: [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. Available at: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • SlidePlayer. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Study.com. How to Calculate Solubility | Chemistry. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Chad's Prep. (2018). 14.1 Introduction to IR Spectroscopy | Organic Chemistry. YouTube. Available at: [Link]

  • wikiHow. How to Determine Solubility. Available at: [Link]

  • Perras, F. A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Center for Biotechnology Information. Available at: [Link]

  • Bruker. Basic- NMR- Experiments. Available at: [Link]

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values using the PM6 semiempirical method. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (CAS No. 1251013-42-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds. This document details the physicochemical properties, a validated synthesis protocol, purification methods, and analytical characterization of the title compound. Furthermore, it explores the extensive biological activities associated with the imidazo[1,2-a]pyrimidine scaffold, such as anti-cancer, anti-inflammatory, and antiviral properties, highlighting the potential therapeutic applications of its derivatives.[1][2] This guide is intended to be a valuable resource for researchers utilizing this compound as a key intermediate in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing fused heterocyclic compounds are cornerstones in the development of modern pharmaceuticals.[3] Among these, the imidazo[1,2-a]pyrimidine skeleton is of paramount importance due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[4] This scaffold is the core of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anxiolytic, anti-inflammatory, antifungal, antimicrobial, and antiviral properties.[3][5]

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (CAS No. 1251013-42-9) is a key intermediate, functionalized with a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position. These reactive handles provide medicinal chemists with versatile points for molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This guide offers an in-depth look at this valuable synthetic building block.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1251013-42-9[6][7]
Molecular Formula C₉H₈BrN₃O₂[6][7]
Molecular Weight 270.08 g/mol [6][7]
Appearance Off-white to light yellow solid[6]
Storage Conditions 2-8°C, dry and sealed[1][6][7]
Purity Typically ≥97%[3]

Synthesis and Purification

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is typically achieved through the cyclocondensation of a substituted 2-aminopyrimidine with a suitable three-carbon electrophile. The following protocol is a robust and validated method based on established literature procedures for analogous compounds.

Proposed Synthetic Pathway

The most plausible and widely used method for constructing the imidazo[1,2-a]pyrimidine ring system is the Tschichibabin reaction.[2] This involves the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound. For the title compound, this translates to the reaction of 2-amino-5-bromopyrimidine with an ethyl 3-halo-2-oxopropanoate.

Synthesis_Pathway reactant1 2-Amino-5-bromopyrimidine reagents + NaHCO3 Ethanol, Reflux reactant1->reagents reactant2 Ethyl 2-bromo-3-oxopropanoate reactant2->reagents product Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate reagents->product Cyclocondensation Applications cluster_reactions Chemical Transformations cluster_applications Potential Therapeutic Areas center_node Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) center_node->suzuki Br at C6 buchwald Buchwald-Hartwig Amination (Amine Introduction) center_node->buchwald Br at C6 hydrolysis Ester Hydrolysis center_node->hydrolysis Ester at C3 anticancer Kinase Inhibitors (e.g., PI3K) suzuki->anticancer antiinflammatory Anti-inflammatory Agents buchwald->antiinflammatory amidation Amidation hydrolysis->amidation antiviral Antiviral Compounds amidation->antiviral cns CNS Agents (e.g., Anxiolytics) amidation->cns

Sources

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of Imidazo[1,2-a]pyrimidine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyrimidines in Drug Development

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anxiolytic, anticonvulsant, anti-cancer, and anti-inflammatory properties.[1][2] Notable preclinical drug candidates such as divaplon, fasiplon, and taniplon feature this privileged heterocyclic system.[1] As drug candidates progress from discovery to clinical trials, the demand for a robust, scalable, and cost-effective synthesis of the core structure becomes paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of scaling up the synthesis of imidazo[1,2-a]pyrimidine cores. We will delve into the causality behind experimental choices, present comparative data on various synthetic routes, and provide a detailed, field-proven protocol for a scalable synthesis.

Strategic Considerations for Scale-Up Synthesis

The transition from a laboratory-scale synthesis (milligram to gram) to a pilot or manufacturing scale (kilogram) is not merely a linear increase in reactant quantities. It necessitates a fundamental shift in perspective, prioritizing safety, process robustness, economic viability, and regulatory compliance. The following diagram outlines the key decision-making parameters for selecting a scalable synthetic route for imidazo[1,2-a]pyrimidines.

Scale_Up_Considerations cluster_0 Route Selection Criteria cluster_1 Key Process Parameters (KPPs) Cost Cost of Goods (CoG) Temp Temperature Control (Exotherms) Cost->Temp influences solvent choice Safety Process Safety & Hazard Analysis Safety->Temp critical for exotherm management Efficiency Process Mass Intensity (PMI) & E-Factor Workup Work-up & Product Isolation Efficiency->Workup impacts solvent usage Robustness Process Robustness & Reproducibility Mixing Mixing & Mass Transfer Robustness->Mixing ensures consistent reaction Quality Impurity Profile & Control Purification Purification Method (Crystallization) Quality->Purification determines final purity Supply Raw Material Availability Supply->Cost affects overall cost Addition Reagent Addition Rate Scalable_Synthesis_Workflow Start Start Charge Charge Reactor with 2-Aminopyrimidine & Ethanol Start->Charge Heat Heat to 50-60 °C Charge->Heat Addition Controlled Addition of 2-Bromoacetophenone Solution Heat->Addition Reaction Maintain at 60-70 °C (Monitor by HPLC) Addition->Reaction Cool Cool to Room Temperature Reaction->Cool Precipitation Precipitate Product Cool->Precipitation Filter Filter and Wash Precipitation->Filter Dry Dry Under Vacuum Filter->Dry End Final Product Dry->End

Caption: Step-by-step workflow for the scalable synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

Detailed Experimental Protocol (Kilogram-Scale)

Materials and Equipment:

  • Reactants:

    • 2-Aminopyrimidine (1.0 kg, 10.5 mol)

    • 2-Bromoacetophenone (2.09 kg, 10.5 mol)

    • Sodium Bicarbonate (NaHCO₃) (1.32 kg, 15.75 mol)

  • Solvents:

    • Ethanol (20 L)

    • Deionized Water (for washing)

  • Equipment:

    • 50 L glass-lined reactor with overhead stirrer, temperature probe, and condenser

    • Addition funnel or pump for controlled addition

    • Heating/cooling circulator

    • Nutsche filter or centrifuge for product isolation

    • Vacuum oven for drying

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with 2-aminopyrimidine (1.0 kg, 10.5 mol) and ethanol (15 L).

    • Begin stirring to form a slurry.

    • Charge sodium bicarbonate (1.32 kg, 15.75 mol).

  • Heating: Heat the reaction mixture to 50-60 °C.

  • Controlled Addition of 2-Bromoacetophenone:

    • Dissolve 2-bromoacetophenone (2.09 kg, 10.5 mol) in ethanol (5 L) in a separate vessel.

    • Slowly add the 2-bromoacetophenone solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 60-70 °C. (CAUTION: The reaction is exothermic. Monitor the temperature closely and adjust the addition rate as needed.)

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction mixture at 60-70 °C.

    • Monitor the reaction progress by HPLC until the consumption of the limiting reagent (2-aminopyrimidine) is complete (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Stir for an additional 1-2 hours to allow for complete precipitation of the product.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with a mixture of ethanol and water (1:1, 2 x 5 L) to remove any inorganic salts and unreacted starting materials.

    • Wash the filter cake with deionized water (2 x 5 L).

  • Drying:

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 1.8 - 2.0 kg (88-98% yield) of 2-phenylimidazo[1,2-a]pyrimidine as a solid.

In-Process Controls (IPCs) and Quality Checks:

Step Parameter to Monitor Method Acceptance Criteria
Reaction Consumption of 2-aminopyrimidineHPLC<1% remaining
Final Product PurityHPLC>98%
Final Product Identity¹H NMR, ¹³C NMR, MSConforms to structure
Final Product Residual SolventsGCWithin ICH limits

Safety Considerations for Scale-Up

  • Exotherm Management: The condensation reaction is exothermic. Controlled addition of the electrophile and efficient heat removal are critical to prevent a runaway reaction.

  • Reagent Handling: 2-Bromoacetophenone is a lachrymator and skin irritant. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Handling: Ethanol is flammable. Use in an area with proper grounding and avoid sources of ignition.

Conclusion

The successful scale-up synthesis of imidazo[1,2-a]pyrimidine cores is a critical step in the development of new pharmaceuticals. By carefully considering the principles of process chemistry, including safety, efficiency, and robustness, researchers can develop scalable and economically viable manufacturing processes. The modified classical condensation protocol detailed in this application note provides a reliable and well-understood starting point for the large-scale production of this important heterocyclic scaffold. Further optimization, potentially exploring greener and more efficient methods like microwave-assisted or continuous flow synthesis, can be pursued as the drug candidate progresses through the development pipeline.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC, PubMed Central.
  • Uslu, E. A., & Özadalı, K. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • El-Sayed, N. N., et al. (2023).
  • Martínez-Vargas, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Yıldırım, S., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH.
  • Al-Mokyna, F. H., & Al-Masoudi, N. A. (2022).
  • Zhu, D.-J., et al. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Teulade, J. C., et al. (1990).
  • Kumar, A., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Eli Lilly and Company. (2022). Synthesis of labeled imidazo[1,2-a]pyrimidines.
  • The General Hospital Corporation. (2020). REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Bromo-imidazopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazopyrimidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic building blocks. Imidazopyrimidines are privileged structures in medicinal chemistry, but their successful functionalization via Suzuki coupling is often challenging due to their unique electronic properties.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation. The advice herein is based on established mechanistic principles and field-proven insights to help you optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a Suzuki coupling with a bromo-imidazopyrimidine and an arylboronic acid, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the Suzuki coupling of bromo-imidazopyrimidines is a common but surmountable problem. The primary causes often relate to catalyst inhibition, suboptimal reaction conditions, or instability of the coupling partners.

Probable Causes & Troubleshooting Steps:

  • Catalyst Inhibition by the Heterocycle: The nitrogen-rich nature of the imidazopyrimidine ring system can be a double-edged sword. The lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[1] This is particularly problematic with simple palladium sources like Pd(PPh₃)₄.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the imidazopyrimidine nitrogen to the palladium, maintaining the catalyst's activity. Consider ligands from the Buchwald or Hartwig classes, such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in coupling challenging heteroaromatic substrates.[2][3]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow. This is often the case when using electron-deficient bromo-imidazopyrimidines or electron-poor boronic acids.[1][4]

    • Solution:

      • Choice of Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[5] Stronger, non-nucleophilic bases are often preferred. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[1]

      • Boronic Acid Equivalents: Increasing the equivalents of the boronic acid (e.g., from 1.1 to 1.5 eq.) can help drive the transmetalation equilibrium towards the product.

  • Poor Solubility: The bromo-imidazopyrimidine, the boronic acid, or the coupled product may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[6]

    • Solution:

      • Solvent Screening: If using common solvents like dioxane or toluene with poor results, consider higher-boiling polar aprotic solvents such as DMF, DMAc, or NMP.[1][7] Be mindful that DMF can be difficult to remove during workup.

      • Temperature: Increasing the reaction temperature can improve solubility and reaction rates. Microwave-assisted heating can be particularly effective in accelerating these reactions.[4][8]

  • Catalyst Decomposition: The active Pd(0) catalyst can be unstable and precipitate as inactive palladium black.[9]

    • Solution: Use pre-catalysts (e.g., XPhos Pd G2, G3, or G4) which are more stable and generate the active Pd(0) species in situ. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the catalyst.

Issue 2: Significant Dehalogenation of the Bromo-imidazopyrimidine

Question: My main byproduct is the debrominated imidazopyrimidine. How can I suppress this side reaction?

Answer:

Dehalogenation, or more specifically debromination, is a frequent and troublesome side reaction in the Suzuki coupling of heteroaromatic halides.[8][10] It leads to the formation of the corresponding proto-dehalogenated starting material, consuming your substrate and reducing the overall yield.

Probable Causes & Troubleshooting Steps:

  • Mechanism of Debromination: The mechanism can be complex, but one common pathway involves the deprotonation of an acidic proton on the imidazopyrimidine ring by the base, followed by subsequent protonation at the carbon bearing the bromine, leading to loss of Br⁺.[8]

    • Solution:

      • Base Selection: The choice and strength of the base are critical. While a base is necessary for the main reaction, a very strong base might favor the dehalogenation pathway. If using a strong base like an alkoxide, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).

      • Solvent Choice: The presence of protic solvents (including water) can facilitate the protonation step of the dehalogenation pathway.[8] While some water is often beneficial for dissolving the base and activating the boronic acid, excessive amounts should be avoided. Consider using anhydrous solvents if dehalogenation is severe.

  • Catalyst-Mediated Dehalogenation: Some palladium-hydride species, formed as intermediates in the catalytic cycle or from side reactions, can reductively cleave the C-Br bond.

    • Solution: The choice of ligand can influence the stability and reactivity of palladium-hydride intermediates. Experiment with different phosphine ligands. Sometimes, more electron-rich and bulky ligands can favor the desired cross-coupling pathway over dehalogenation.

Issue 3: Presence of Homocoupled Boronic Acid Byproduct

Question: I am observing a significant amount of a byproduct that corresponds to the dimer of my boronic acid. What causes this and how can I prevent it?

Answer:

The formation of a biaryl byproduct from the homocoupling of the boronic acid is another common side reaction. This not only consumes your boronic acid but can also complicate purification.

Probable Causes & Troubleshooting Steps:

  • Oxidative Homocoupling: This can be promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst.

    • Solution: Rigorous deoxygenation of the reaction mixture is crucial. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solvent for an extended period (20-30 minutes) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also essential.

  • Slow Oxidative Addition: If the oxidative addition of the bromo-imidazopyrimidine to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic acid, leading to homocoupling.

    • Solution:

      • Catalyst/Ligand Choice: As with other issues, the right catalyst and ligand combination can accelerate the oxidative addition step. Electron-rich ligands generally promote oxidative addition.

      • Temperature: Increasing the reaction temperature can increase the rate of oxidative addition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my bromo-imidazopyrimidine?

A1: For challenging heteroaromatic substrates like bromo-imidazopyrimidines, pre-formed catalysts or pre-catalysts are generally superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Look for catalysts that incorporate bulky, electron-rich dialkylbiarylphosphine ligands.

Catalyst/Ligand ClassExamplesKey Features & Applications
Buchwald Ligands SPhos, XPhos, RuPhosHighly active for C-C bond formation with heteroaryl chlorides and bromides. Their bulkiness prevents catalyst deactivation.[3]
Josiphos Ligands -Ferrocenyl-based ligands that can be effective in certain cross-coupling reactions.
Conventional Ligands PPh₃, P(t-Bu)₃PPh₃ is often insufficient for challenging substrates. P(t-Bu)₃ is more electron-rich and can be more effective but may not be as versatile as the biarylphosphine ligands.

A good starting point is to screen a small set of catalysts, for example, Pd(PPh₃)₄, a catalyst with a simple phosphine, and a more advanced pre-catalyst like XPhos Pd G3.

Q2: Which base is most suitable for coupling with bromo-imidazopyrimidines?

A2: The base plays a crucial role in activating the boronic acid for transmetalation.[5] There is no single "best" base, as the optimal choice depends on the specific substrates and solvent. However, a good starting point is K₃PO₄ or Cs₂CO₃.[1] These bases offer a good balance of reactivity without being overly harsh, which can help minimize side reactions like dehalogenation and hydrolysis of sensitive functional groups.

Q3: What is the role of water in the reaction mixture?

A3: In many Suzuki coupling protocols, a small amount of water is added to the organic solvent (e.g., dioxane/water 4:1). Water serves two primary purposes:

  • Dissolving the inorganic base: Bases like K₃PO₄ have poor solubility in many organic solvents. Water helps to dissolve the base, making it more available to activate the boronic acid.

  • Facilitating boronate formation: Water can participate in the equilibrium between the boronic acid and the active boronate species.

However, as mentioned earlier, excess water can promote protodeboronation of the boronic acid and dehalogenation of the substrate. The optimal amount of water often needs to be determined empirically.

Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?

A4: The choice of boron reagent can significantly impact the success of the reaction, primarily due to stability against protodeboronation.[9]

  • Boronic Acids: These are the most common coupling partners. However, they can be prone to decomposition, especially heteroaryl boronic acids.[2][9]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[9] They are a good alternative if you suspect your boronic acid is degrading under the reaction conditions.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, often crystalline solids that are easy to handle and store.[2] They are an excellent choice for challenging couplings as they are resistant to protodeboronation.[2]

If you are experiencing issues with a boronic acid, switching to its pinacol ester or trifluoroborate salt is a highly recommended troubleshooting step.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be a potential point of failure.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product sub_reagents R¹-X (Bromo-imidazopyrimidine) sub_reagents->OxAdd boron_reagent R²-B(OR)₂ + Base (Boronic Acid/Ester) boron_reagent->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When faced with a problematic Suzuki coupling of a bromo-imidazopyrimidine, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.

Troubleshooting_Workflow start Start: Low Yield or Side Products check_reagents 1. Verify Reagent Quality - Boronic acid stability? - Anhydrous solvents? start->check_reagents change_boron Switch to Pinacol Ester or BF₃K Salt check_reagents->change_boron If protodeboronation is suspected optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions If reagents are OK change_boron->optimize_conditions screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) optimize_conditions->screen_ligands screen_bases Screen Bases (K₃PO₄, Cs₂CO₃) optimize_conditions->screen_bases screen_solvents Screen Solvents (Dioxane, Toluene, DMF) & Temperature optimize_conditions->screen_solvents re_evaluate 3. Re-evaluate Results screen_ligands->re_evaluate screen_bases->re_evaluate screen_solvents->re_evaluate success Successful Coupling re_evaluate->success Improved failure Consult Further Literature or Technical Support re_evaluate->failure No Improvement

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • Yasmin, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lenart, M. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Joy, M. N., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of the Serbian Chemical Society. Available at: [Link]

  • Bakherad, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • Jedinak, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Imidazopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving imidazopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Imidazopyrimidines are a critical class of N-heterocycles in medicinal chemistry. However, their successful functionalization via Suzuki-Miyaura coupling can be hampered by the formation of homocoupled byproducts, leading to reduced yields and complex purification challenges. This guide offers a structured approach to diagnosing and mitigating these issues.

Troubleshooting Guide: A-Q&A Approach

This section is formatted as a series of questions you might be asking in the lab when faced with significant homocoupling of your boronic acid or boronate ester starting material.

Question 1: I'm observing a significant amount of homocoupling product from my boronic acid. What is the most likely cause?

Answer: The primary culprit behind boronic acid homocoupling is often the presence of palladium(II) species in the reaction mixture, especially in the presence of oxygen.[1][2] The desired Suzuki-Miyaura catalytic cycle relies on a Pd(0) catalyst.[3] If Pd(II) is present, it can catalyze the dimerization of the boronic acid, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[1] This unwanted side reaction is particularly prevalent when using Pd(II) precatalysts like Pd(OAc)₂ or when the reaction is not rigorously deoxygenated.[2]

Core Insight: Homocoupling is often a sign that your catalytic cycle is not initiating efficiently or that oxidative side reactions are occurring.

Experimental Protocol for Mitigation: Rigorous Deoxygenation
  • Setup: Assemble your reaction flask with a stir bar and your solid reagents (imidazopyrimidine halide, boronic acid, base, and palladium catalyst/precatalyst).

  • Inert Atmosphere: Fit the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Degassing: Separately degas your solvent(s) by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles. Subsurface sparging with nitrogen is a highly effective method.[4]

  • Addition: Add the degassed solvent to your reaction flask via a cannula or syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a gas bubbler.

Question 2: I've tried rigorous degassing, but homocoupling is still a major issue. Could my choice of palladium source be the problem?

Answer: Yes, the choice of palladium source can significantly influence the extent of homocoupling. While Pd(II) sources like Pd(OAc)₂ are common, they require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules.[1]

Recommendation: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that cleanly generates Pd(0). Buchwald precatalysts (e.g., G2, G3, G4) are designed to reductively eliminate and produce the active Pd(0) catalyst efficiently.[1] However, be aware that even some precatalysts, like the PEPPSI type, generate Pd(II) species that may require reduction.[1]

Comparative Table of Palladium Sources:
Palladium SourceOxidation StateActivation RequirementPotential for Homocoupling
Pd(OAc)₂+2Reduction (e.g., by phosphine oxidation or homocoupling)High
PdCl₂(dppf)+2Reduction under basic conditionsModerate
Pd(PPh₃)₄0Ligand dissociationLow
Pd₂(dba)₃0Ligand dissociationLow
Buchwald Precatalysts+2Reductive eliminationLow
Question 3: How does the choice of base affect homocoupling, especially with a sensitive substrate like imidazopyrimidine?

Answer: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to facilitate transmetalation.[5] However, an inappropriate base can exacerbate side reactions.

  • Strong Bases (e.g., NaOH, KOtBu): While effective in promoting the reaction, strong bases can also accelerate the decomposition of boronic acids and potentially interact with the imidazopyrimidine core.

  • Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often a better choice for heteroaromatic substrates. They are strong enough to activate the boronic acid but are less likely to cause substrate degradation. The choice of cation (K⁺ vs. Cs⁺) can also influence solubility and reaction rates.

  • Fluoride Sources (e.g., KF, CsF): These can be effective, particularly when dealing with base-sensitive functional groups.[5]

Key Insight: For imidazopyrimidine substrates, which can be sensitive to harsh conditions and may act as ligands for the palladium center, using a moderately strong, non-nucleophilic base is often optimal. Reducing the equivalents of base can sometimes slow down the desired reaction but may disproportionately suppress the homocoupling side reaction.[6]

Question 4: Would using a boronate ester instead of a boronic acid help minimize homocoupling?

Answer: Yes, using a boronate ester, such as a pinacol ester, can be an excellent strategy to reduce homocoupling. Boronate esters are generally more stable than their corresponding boronic acids.[7] This increased stability can be attributed to their reduced propensity for protodeboronation and trimerization to form boroxines.[1]

While it was once thought that boronate esters needed to hydrolyze to the corresponding boronic acid in situ to react, recent studies have shown that they can undergo transmetalation directly. In some cases, using specific boronate esters can even lead to higher yields of the desired product compared to the boronic acid.[8]

Workflow for Switching to a Boronate Ester:

Boronate_Ester_Workflow Start High Homocoupling with Boronic Acid Synthesize Synthesize or Purchase Pinacol Boronate Ester Start->Synthesize Decision Screen Screen Reaction Conditions (Base, Solvent, Temp) Synthesize->Screen Implementation Analyze Analyze for Reduced Homocoupling Screen->Analyze Evaluation

Caption: Workflow for transitioning from a boronic acid to a boronate ester.

Question 5: I'm working with a sterically hindered imidazopyrimidine. What ligands are best to promote the desired cross-coupling over homocoupling?

Answer: For sterically hindered substrates, the choice of phosphine ligand is critical. The ligand must be bulky enough to promote reductive elimination (the final step in forming your product) but also electron-rich enough to facilitate the initial oxidative addition step.[1]

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) groups are often the go-to choices for challenging couplings.[3] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) are strong electron donors and can be very effective in promoting the Suzuki-Miyaura coupling of challenging substrates, including heteroaryl chlorides.[5]

Recommendation: A screening of several bulky phosphine ligands and/or an NHC ligand is often the most effective approach to identify the optimal conditions for your specific imidazopyrimidine substrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling?

A1: Boronic acid homocoupling is typically catalyzed by Pd(II) species. The proposed mechanism involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination to form the biaryl byproduct and Pd(0).[1] The presence of oxygen can exacerbate this by re-oxidizing Pd(0) back to Pd(II), creating a catalytic cycle for homocoupling.[2][9]

Q2: Can the solvent choice impact the level of homocoupling?

A2: Yes, the solvent can influence reaction rates and side reactions. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[10] The addition of water can sometimes be beneficial, as it can help to dissolve the base and facilitate the formation of the active boronate species.[10] However, for sensitive substrates, anhydrous conditions may be preferable to minimize protodeboronation, another common side reaction.

Q3: Are there any additives that can suppress homocoupling?

A3: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4][11] The rationale is that the reducing agent helps to maintain a higher concentration of the active Pd(0) catalyst, thereby minimizing the concentration of Pd(II) available to catalyze the homocoupling reaction.[11]

Q4: My imidazopyrimidine has other potentially reactive sites. How can I ensure selectivity?

A4: Achieving site selectivity in polyfunctionalized heteroaromatics is a significant challenge. The relative reactivity of different leaving groups (I > OTf > Br >> Cl) can be exploited.[10][12] Additionally, computational tools like Fukui function analysis can sometimes predict the most electrophilic sites, although steric effects can override these electronic preferences.[13] Careful selection of the catalyst and ligand system is paramount to achieving the desired selectivity.[11]

Visualizing the Catalytic Pathways

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA + Ar¹-X TM Transmetalation (Ar²-B(OR)₂) OA->TM + Ar²-B(OR)₂⁻ RE Reductive Elimination TM->RE RE->Pd0 Product Ar¹-Ar² RE->Product PdII Pd(II)X₂ TM1 Transmetalation 1 (Ar²-B(OR)₂) PdII->TM1 + Ar²-B(OR)₂⁻ TM2 Transmetalation 2 (Ar²-B(OR)₂) TM1->TM2 + Ar²-B(OR)₂⁻ RE_homo Reductive Elimination TM2->RE_homo Byproduct Ar²-Ar² RE_homo->Byproduct Pd0_from_homo Pd(0)L₂ RE_homo->Pd0_from_homo Generates Pd(0) Pd0_from_homo->Pd0 Enters Suzuki Cycle

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • ResearchGate. (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Bentham Science Publisher. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]

Sources

Validation & Comparative

A Researcher's Guide to In Vitro Assay Validation for FtsZ Inhibitors Derived from Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the global battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics.[1] Its essential role in forming the Z-ring, which initiates bacterial cytokinesis, makes it an attractive focal point for therapeutic intervention.[2] This guide provides a comprehensive overview of the in vitro validation of FtsZ inhibitors derived from the Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate scaffold, a class of compounds showing potential as antimicrobial agents.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of key in vitro assays, complete with experimental protocols and the scientific rationale behind their application.

The Target: FtsZ and its Significance

FtsZ, a homolog of eukaryotic tubulin, is a GTP-dependent protein that polymerizes into protofilaments at the future division site in bacteria.[6][7] These protofilaments then assemble into a dynamic structure known as the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[8] The GTPase activity of FtsZ is intrinsically linked to its polymerization dynamics, and both functions are critical for proper Z-ring formation and subsequent cell division.[2][7] Inhibition of either FtsZ polymerization or its GTPase activity can disrupt Z-ring formation, leading to filamentation and eventual death of the bacterial cell, making FtsZ an ideal target for new antibacterial drugs.[2]

The Chemical Scaffold: Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[3][4][5][9] The specific scaffold, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, provides a foundational structure for the synthesis of a library of potential FtsZ inhibitors. Understanding the interaction of derivatives from this scaffold with FtsZ is paramount for developing effective antibacterial agents. While PubChem lists a similar compound, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, it is the pyrimidine core that is the focus of this guide.[10][11][12]

A Comparative Guide to In Vitro Validation Assays

The validation of potential FtsZ inhibitors requires a multi-faceted approach, employing a series of in vitro assays to characterize their mechanism of action and efficacy. This section provides a detailed comparison of essential assays.

FtsZ GTPase Activity Assay

Principle: This assay measures the rate of GTP hydrolysis by FtsZ to GDP and inorganic phosphate (Pi).[13] FtsZ inhibitors can modulate this activity, and quantifying this effect is a primary step in their validation.[2] The GTPase activity is dependent on FtsZ concentration and polymerization.[14][15]

Comparative Methodologies:

Assay Method Principle Advantages Disadvantages
Malachite Green Phosphate Assay Colorimetric detection of inorganic phosphate released from GTP hydrolysis. The phosphate forms a colored complex with malachite green and molybdate.[13]High sensitivity, suitable for high-throughput screening (HTS) in 96-well plate format.[16]Can be prone to interference from compounds that absorb at the detection wavelength or that precipitate with the reagents.
Enzyme-Coupled Regenerating Assay The production of GDP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored spectrophotometrically.Continuous assay, allowing for real-time monitoring of GTPase activity.More complex setup with multiple enzymes, which can be a source of variability.
Fluorescence-Based Phosphate Assay Utilizes a fluorescent phosphate-binding protein or a substrate that becomes fluorescent upon enzymatic cleavage of a phosphate group. For example, a fluorescent molecule 7-methylguanosine is converted to a non-fluorescent molecule by purine nucleoside phosphorylase, monitoring phosphate release.[17][18]High sensitivity and can be adapted for HTS.Can be more expensive than colorimetric assays. Potential for interference from fluorescent compounds.
Radiometric Assay Measures the release of 32P from [γ-32P]GTP.[14]Highly sensitive and direct measurement of GTP hydrolysis.Requires handling of radioactive materials and specialized equipment.

Experimental Protocol: Malachite Green Phosphate Assay [13]

  • Reagent Preparation:

    • FtsZ polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).

    • GTP stock solution (e.g., 10 mM).

    • Purified FtsZ protein.

    • Test compounds (derivatives of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate) dissolved in a suitable solvent (e.g., DMSO).

    • Malachite green reagent (e.g., 0.045% malachite green, 4.2% ammonium molybdate in 4N HCl, and 0.1% Triton X-100).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of test compound at various concentrations to the wells.

    • Add 85 µL of FtsZ protein in polymerization buffer to each well to a final concentration of 5 µM.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of GTP to a final concentration of 1 mM.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 80 µL of malachite green reagent.

    • Incubate for 15 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each well.

    • Determine the IC₅₀ value for each test compound by plotting the percentage of inhibition against the compound concentration.

GTPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - FtsZ Protein - GTP Solution - Test Compounds - Malachite Green Reagent add_compound Add Test Compound reagents->add_compound add_ftsz Add FtsZ Protein add_compound->add_ftsz pre_incubate Pre-incubate add_ftsz->pre_incubate add_gtp Initiate with GTP pre_incubate->add_gtp reaction Incubate (Reaction) add_gtp->reaction stop_reaction Stop with Malachite Green reaction->stop_reaction color_dev Color Development stop_reaction->color_dev measure Measure Absorbance (620 nm) color_dev->measure calc_pi Calculate Phosphate Released measure->calc_pi std_curve Generate Phosphate Standard Curve std_curve->calc_pi calc_ic50 Determine IC50 calc_pi->calc_ic50

Caption: Workflow for the FtsZ GTPase activity assay using the malachite green method.

FtsZ Polymerization Assay

Principle: This assay monitors the assembly of FtsZ monomers into polymers in the presence of GTP.[16] FtsZ inhibitors can either inhibit or promote polymerization, and this assay helps to elucidate their specific mechanism.[2]

Comparative Methodologies:

Assay Method Principle Advantages Disadvantages
Light Scattering Assay The formation of FtsZ polymers increases the scattering of light at a 90° angle, which is measured over time.[16][19]Real-time monitoring of polymerization kinetics. Relatively simple setup.Can be affected by compound precipitation or aggregation.
Sedimentation Assay FtsZ polymers are pelleted by ultracentrifugation, while monomers remain in the supernatant. The amount of FtsZ in the pellet and supernatant is quantified by SDS-PAGE.[16][19]Provides a quantitative measure of the extent of polymerization. Less susceptible to interference from colored or fluorescent compounds.Endpoint assay, does not provide kinetic information. Requires an ultracentrifuge.
Fluorescence Microscopy FtsZ is labeled with a fluorescent dye, and polymerization is visualized directly using fluorescence microscopy.Provides direct visual evidence of polymer formation and morphology.Requires specialized equipment and can be lower throughput.
Electron Microscopy Provides high-resolution images of FtsZ polymers, allowing for detailed morphological analysis.[16][19]Gold standard for visualizing polymer structure.Low throughput, requires specialized equipment and expertise.

Experimental Protocol: Light Scattering Assay [16][19]

  • Reagent Preparation:

    • FtsZ polymerization buffer (as above).

    • GTP stock solution.

    • Purified FtsZ protein.

    • Test compounds.

  • Assay Procedure:

    • Equilibrate a fluorometer or spectrophotometer with a Peltier-thermostated cell holder to 37°C.

    • In a cuvette, add FtsZ protein to a final concentration of 10 µM in polymerization buffer.

    • Add the test compound at the desired concentration and incubate for 5 minutes.

    • Establish a baseline reading of scattered light (e.g., at 350 nm).

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Record the change in light scattering over time.

  • Data Analysis:

    • Plot the light scattering intensity against time.

    • Compare the polymerization kinetics in the presence and absence of the test compound to determine its effect (inhibition or promotion).

Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - FtsZ Protein - GTP Solution - Test Compounds add_ftsz_compound Add FtsZ and Compound to Cuvette reagents->add_ftsz_compound equilibrate Equilibrate at 37°C add_ftsz_compound->equilibrate baseline Establish Baseline Scattering equilibrate->baseline add_gtp Initiate with GTP baseline->add_gtp record Record Light Scattering Over Time add_gtp->record plot_data Plot Scattering vs. Time record->plot_data analyze_kinetics Analyze Polymerization Kinetics plot_data->analyze_kinetics

Caption: Workflow for the FtsZ polymerization assay using light scattering.

Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[13] It is a crucial step in evaluating the whole-cell activity of the FtsZ inhibitors.

Experimental Protocol: Broth Microdilution Method [13]

  • Reagent and Culture Preparation:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Test compounds serially diluted in the growth medium in a 96-well plate.

  • Assay Procedure:

    • Prepare a bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds.

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Interpreting the Data: A Holistic Approach

A comprehensive validation of FtsZ inhibitors derived from Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate requires integrating the results from these assays. An ideal inhibitor would exhibit:

  • Potent inhibition of FtsZ's GTPase activity.

  • Significant disruption of FtsZ polymerization dynamics.

  • A low Minimum Inhibitory Concentration (MIC) against relevant bacterial strains.

It is also important to perform counter-screens to assess the selectivity of the compounds. For instance, testing against tubulin polymerization can help identify compounds that may have off-target effects and potential cytotoxicity in mammalian cells.[20]

Conclusion

The validation of FtsZ inhibitors is a critical process in the development of new antibacterial agents. By employing a suite of robust and complementary in vitro assays, researchers can effectively characterize the mechanism of action and potency of compounds derived from the promising Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate scaffold. This guide provides a framework for these validation studies, emphasizing the importance of a rigorous and systematic approach to accelerate the discovery of novel antibiotics.

References

  • Allard, J. F., & Cytrynbaum, E. N. (2009). FtsZ in bacterial cell division: a force-generating filament. Physical biology, 6(3), 036007.
  • Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments : JoVE, (81), 50844.
  • Cariani, L., Orena, B. S., Daccò, V., Imperi, F., & Barbieri, C. M. (2025). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases.
  • Patsnap. (2024). What are FtsZ inhibitors and how do they work?.
  • Luo, A., Qian, C., Zhang, Z., Xia, J., Jin, H., Si, X., & Ma, S. (2024). Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation.
  • Jin, H., Xia, J., Luo, A., Qian, C., Zhang, Z., & Si, X. (2022). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. RSC Publishing.
  • den Blaauwen, T., van der Ploeg, R., de Pedro, M. A., & Woldringh, C. L. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry, 48(49), 11774–11782.
  • El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & Abu-Hashem, A. A. (2019). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 24(18), 3249.
  • Eswara, P. J., & Harry, E. J. (2019). FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. ACS infectious diseases, 5(8), 1289–1300.
  • PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Retrieved from [Link]

  • Strych, U., & Krause, K. L. (2007). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial agents and chemotherapy, 51(12), 4354–4362.
  • Teulade, J. C., Grassy, G., Girard, J. P., Chapat, J. P., & de Simeon de Buochberg, M. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical & pharmaceutical bulletin, 40(5), 1170–1176.
  • den Blaauwen, T., van der Ploeg, R., de Pedro, M. A., & Woldringh, C. L. (2009). The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro. Biochemistry, 48(49), 11774-11782.
  • Mukherjee, A., & Lutkenhaus, J. (1998). Assay of the GTPase activities of FtsZ and FtsZ2 at different protein concentrations.
  • Jaiswal, R., Kumar, A., & Panda, D. (2013). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. The international journal of biochemistry & cell biology, 45(1), 153–156.
  • El-Sayed, W. M., Ali, O. M., & Zyada, R. M. (2015). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 7(10), 209-216.
  • Król, E., & Scheffers, D. J. (2022, July 4). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. YouTube. Retrieved from [Link]

  • Xiao, J., Goley, E. D., & Cui, L. (2018). N-terminus GTPase domain of the cytoskeleton protein FtsZ plays a critical role in its adaptation to high hydrostatic pressure. Frontiers in microbiology, 9, 1642.
  • Revanker, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of medicinal chemistry, 18(12), 1253–1255.
  • Lock, R. L., & Harry, E. J. (2008). Targeting the Bacterial Division Protein FtsZ. Journal of medicinal chemistry, 51(19), 5805–5820.
  • Patel, R. V., Keum, Y. S., & Kim, D. H. (2016). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar.
  • Li, Y., Hsin, J., Zhao, L., Cheng, Y., & Shang, W. (2017). A Polymerization-Associated Structural Switch in FtsZ That Enables Treadmilling of Model Filaments. mBio, 8(3), e00662-17.
  • J&K Scientific. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate. J&K Scientific. Retrieved from [Link]

  • Söderström, B., & Daley, D. O. (2021). Coregulated assembly of actin-like FtsA polymers with FtsZ during Z-ring formation and division in Escherichia coli. bioRxiv.
  • Thakur, A., Kumar, A., & Kumar, V. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 10(6), 665.
  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen research portal.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025).

Sources

A Senior Application Scientist's Guide to the Robust Validation of Molecular Docking Studies with Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Molecular docking has become an indispensable tool in modern drug discovery, offering rapid, computational predictions of how a small molecule, such as a member of the versatile imidazo[1,2-a]pyrimidine class, might bind to a protein target. These heterocyclic compounds are of significant interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] However, a docking score is merely a hypothesis. To progress from a computational hit to a viable lead compound, a rigorous, multi-faceted validation strategy is not just recommended—it is essential.

This guide provides a technically in-depth comparison of the critical validation methods, moving from initial computational checks to definitive biophysical characterization. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence to confirm or refute the initial docking prediction.

Part 1: The First Sanity Check: In Silico Validation

Before any wet lab resources are committed, the docking protocol itself must be validated. This crucial first step ensures that the chosen algorithm and parameters are capable of accurately reproducing known binding poses for the specific target protein. The primary technique for this is re-docking .

The logic is simple: if a crystal structure of your target protein with a bound ligand already exists, you can test your docking protocol by removing this "native" ligand and then docking it back in.[4] A successful protocol will place the ligand back into the binding pocket in a conformation that is very close to the original crystallographic pose. The deviation is quantified using the Root Mean Square Deviation (RMSD). An RMSD value of ≤2.0 Å is generally considered an acceptable threshold for validating the docking procedure.[5]

If the re-docking RMSD is high (>2.0 Å), it suggests a problem with the docking parameters, scoring function, or even the suitability of the docking program for that specific target.[6] This step prevents the generation of unreliable predictions and the costly pursuit of false positives.

Part 2: From Prediction to Function: The Role of In Vitro Biological Assays

The most common and intuitive next step is to assess whether the predicted binding affinity from docking correlates with a measurable biological effect. For many imidazo[1,2-a]pyrimidine derivatives, which are often developed as kinase inhibitors, this involves determining the half-maximal inhibitory concentration (IC₅₀) through an in vitro enzyme assay.

The central hypothesis here is that a compound with a better (i.e., more negative) docking score should exhibit a lower IC₅₀ value, indicating higher potency.[7][8] Several studies on imidazo[1,2-a]pyrimidines have demonstrated this correlation, linking favorable binding energies to potent antimicrobial or anticancer activity.[1][9]

However, it is critical to understand the limitations of this correlation. An IC₅₀ value is not a direct measure of binding affinity (Kd). It is a functional measure of inhibition that can be influenced by numerous factors, including the concentration of ATP in a kinase assay, the presence of cofactors, and the specific assay conditions.[10][11] Therefore, while a good correlation is encouraging, it is an indirect validation of the binding event. A lack of correlation does not necessarily invalidate the docking result, as the scoring function may not capture all the physics of binding, but it does demand further investigation.[12]

Table 1: Illustrative Correlation of Docking Score with Biological Activity for Imidazo[1,2-a]pyrimidine Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)Biological Activity (IC₅₀/MIC)Reference
Compound 3kC. albicans DHFR-5.0415.62 µg/mL (MIC)[1]
Compound 3jB. cereus-7.213.9 µg/mL (MIC)[9]
Compound 6hhACE2-9.1Not Reported (Predicted)[2]
AlpidemBZ₁ Receptor-9.60Not Reported (Predicted)[13]

Note: This table provides examples from the literature. Direct comparison between different studies should be done with caution due to variations in docking software, scoring functions, and assay conditions.

Part 3: The Biophysical Gauntlet: Direct and Quantitative Validation of Binding

To move beyond correlation and definitively prove that a compound binds to its target as predicted, we must turn to biophysical techniques. These methods measure the direct physical interaction between the ligand and the protein, providing quantitative data on binding affinity, kinetics, and thermodynamics.[14][15][16][17]

The choice of technique is a strategic one, often involving a tiered approach that balances throughput, cost, and the richness of the information provided.

G cluster_0 Tier 1: High-Throughput Screening & Hit Confirmation cluster_1 Tier 2: Quantitative Affinity & Kinetics cluster_2 Tier 3: High-Resolution Structural Validation DSF Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR Confirm binding, measure Kd, kon, koff MST Microscale Thermophoresis (MST) MST->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Orthogonal validation, measure thermodynamics (ΔH, ΔS) XRAY X-Ray Crystallography SPR->XRAY Definitive binding pose validation BLI Bio-Layer Interferometry (BLI) ITC->XRAY NMR NMR Spectroscopy Docking Docking Hit Docking->DSF Fast, low material 'Yes/No' binding Docking->MST

Caption: A tiered workflow for the biophysical validation of a molecular docking hit.

A Comparative Guide to Key Biophysical Techniques

Each biophysical method offers a unique window into the protein-ligand interaction. The key is to use orthogonal methods—techniques that rely on different physical principles—to build a robust, self-validating case for the binding event.[15]

Table 2: Comparison of Key Biophysical Validation Techniques

TechniquePrincipleMeasuresThroughputProtein ConsumptionKey AdvantageKey Limitation
Differential Scanning Fluorimetry (DSF) Monitors thermal unfolding of a protein via fluorescence.[18]Target Engagement, ΔTm (Melting Temp. Shift)[19]HighLowExcellent for initial hit validation; fast and low cost.[20]Indirect; provides no affinity (Kd) or kinetic data; prone to artifacts.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon mass accumulation on a sensor surface.Affinity (Kd), Kinetics (kon, koff)[21]MediumLow-MediumProvides real-time kinetic data; highly sensitive.[22]Requires protein immobilization, which can affect activity; potential for mass transport artifacts.[23]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[24]Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[25]LowHigh"Gold standard" for thermodynamics; label-free solution-based measurement.[26]Low throughput; requires large amounts of pure, concentrated protein.[27]
X-Ray Crystallography Diffraction of X-rays by a protein-ligand crystal.[28]High-resolution 3D structure of the complex.Very LowHighUnambiguously determines the binding mode and atomic interactions.[29]Requires well-diffracting crystals, which can be a major bottleneck.[30]

Part 4: Detailed Experimental Protocols

To translate theory into practice, this section provides streamlined protocols for key validation experiments.

Experimental Protocol 1: In Silico Re-Docking Validation

Objective: To validate that the chosen docking software and parameters can accurately reproduce a known crystallographic binding pose.

  • Preparation:

    • Obtain the PDB file of the target protein co-crystallized with a known ligand.

    • Separate the protein, ligand, and any cofactors or water molecules into separate files.

    • Prepare the protein structure for docking (e.g., add hydrogens, assign charges).

    • Prepare the ligand structure (e.g., assign bond orders, add hydrogens).

  • Grid Generation: Define the docking search space (the "grid box") around the known binding site of the co-crystallized ligand.

  • Docking: Execute the docking run using the prepared ligand and protein structures with the defined parameters.

  • Analysis:

    • The software will generate multiple possible binding poses, each with a corresponding score.

    • Superimpose the top-scoring docked pose with the original crystallographic pose of the ligand.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.[5]

  • Validation Criteria: An RMSD value ≤ 2.0 Å indicates that the docking protocol is reliable for this target.[5][31]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of an imidazo[1,2-a]pyrimidine compound against a specific protein kinase. This protocol is based on the Promega ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.[32]

  • Reagent Preparation:

    • Prepare kinase reaction buffer, kinase enzyme solution, substrate/ATP solution, and the test compound serial dilutions.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.[33]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.[34]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[35]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 30-40 minutes.[35]

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Experimental Protocol 3: Surface Plasmon Resonance (SPR) Analysis

Objective: To measure the binding affinity (Kd) and kinetics (kon, koff) of an imidazo[1,2-a]pyrimidine binding to its target protein.

  • Chip Preparation & Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the purified target protein (the "ligand" in SPR terminology) onto the chip surface to a desired density. A control channel should be prepared for reference subtraction.[36]

    • Deactivate any remaining active esters on the surface.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the imidazo[1,2-a]pyrimidine compound (the "analyte") in a suitable running buffer.

    • Inject the analyte solutions sequentially over the protein-coated and control surfaces at a constant flow rate, starting with the lowest concentration.[23]

    • Each injection cycle consists of an association phase (analyte flowing over the surface) followed by a dissociation phase (running buffer flowing over the surface).

  • Surface Regeneration (if necessary): After each cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

Validating a molecular docking study is a systematic process of building confidence. It begins with ensuring the computational method is sound (in silico validation), proceeds to link prediction with biological function (in vitro assays), and culminates in direct, quantitative proof of the physical interaction (biophysical characterization). For promising scaffolds like imidazo[1,2-a]pyrimidines, this rigorous, multi-technique approach is the only reliable path to transforming a computational hypothesis into a validated lead compound worthy of further development. By understanding the strengths and limitations of each method and applying them in a logical, tiered fashion, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Gorrec, F. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(3), 195-205. Available from: [Link]

  • El-Malah, A. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(1), 123. Available from: [Link]

  • Dunford, J. E., & Uings, I. (2023). A beginner's guide to differential scanning fluorimetry. The Biochemist, 45(1), 48-51. Available from: [Link]

  • Kalyan, S., & Gaponenko, V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 44-47. Available from: [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1158-1165. Available from: [Link]

  • Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2025). Drug discovery through biophysical techniques: Methods and applications. Pharmacology & Therapeutics, 265, 108947. Available from: [Link]

  • Kireev, D. (2017). What's the relation between the IC50 value and the goldscore function (docking)? ResearchGate. Available from: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Taylor, R. D., & Burnett, R. M. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • Burns, J. C., & Corwin, J. T. (2013). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 931, 275–288. Available from: [Link]

  • Singh, S., et al. (2023). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. International Journal of Molecular Sciences, 24(13), 10885. Available from: [Link]

  • Renaud, J., et al. (2025). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. Available from: [Link]

  • El-Malah, A. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Bio-protocol. (2021). In vitro ADP-Glo kinase assay. Available from: [Link]

  • Warren, G. L., et al. (2006). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of molecular graphics & modelling, 24(5), 346–358. Available from: [Link]

  • Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Current protocols in protein science, 80, 28.9.1–28.9.14. Available from: [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • Ciulli, A., & Williams, G. (2016). Biophysics in drug discovery:impact, challenges and opportunities. White Rose Research Online. Available from: [Link]

  • Charles River Laboratories. (n.d.). Producing Crystalline Protein-Ligand Complexes. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Iranian Chemical Society, 20(1), 1-18. Available from: [Link]

  • Kumar, A., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(12), 4415-4428. Available from: [Link]

  • Singh, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available from: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Applied Photophysics. (2023). Using High Throughput DSF to Obtain Binding Parameters. Retrieved from [Link]

  • The Next Gen Scientist. (2024, May 1). Tutorial 13: The concept of redocking explained [Video]. YouTube. [Link]

  • O'Brien, R., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available from: [Link]

  • Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 61(11), 5263-5270. Available from: [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088719. Available from: [Link]

  • Coma, S., et al. (2019). Applications of biophysical techniques in drug discovery and development. ResearchGate. Available from: [Link]

  • Al-Saeed, F. A., et al. (2020). The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX-2. ResearchGate. Available from: [Link]

  • van der Merwe, P. A. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Aktaş, H., et al. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Journal of Molecular Structure, 1317, 138489. Available from: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Studying protein-ligand interactions using X-ray crystallography. The FEBS journal, 284(17), 2758–2770. Available from: [Link]

  • Castellino, F. J., et al. (2022). Tools shaping drug discovery and development. Biophysics Reviews, 3(3), 031301. Available from: [Link]

  • Prieto-Martínez, F. D. (2018). I'm trying to make docking using MOE program but the rmsd value of validation was higher than 2 should i change the enzyme complex or the program? ResearchGate. Available from: [Link]

  • Charles River Laboratories. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. Available from: [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]

  • Zhang, T., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100723. Available from: [Link]

  • Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, a halogenated heterocyclic compound. By understanding the inherent hazards and adhering to established protocols, laboratories can ensure the safety of their personnel and maintain environmental stewardship.

Inferred Hazard Profile: A Precautionary Approach

Data from the pyridine analog, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, indicates that this class of compounds should be handled with care.[1] The likely hazards associated with Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate is predicated on the principle of waste segregation to ensure it enters the correct hazardous waste stream. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful substances into the environment.

Table 1: Personal Protective Equipment (PPE) for Handling and Disposal

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles.To protect against splashes and accidental eye contact, which could cause serious irritation.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation.[1]
Step 1: Waste Identification and Segregation
  • Designate a Specific Waste Container: All waste containing Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, including pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be collected in a designated hazardous waste container.

  • Segregate as Halogenated Organic Waste: This is the most critical step. This waste stream must be kept separate from non-halogenated organic waste and aqueous waste.[2][3] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

Step 2: Waste Container Labeling

Proper labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).

  • Affix a Hazardous Waste Label: Immediately label the designated waste container with your institution's official hazardous waste tag.

  • Complete and Accurate Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate." Avoid abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

Step 3: Safe Storage of Waste
  • Securely Seal the Container: The waste container must be kept tightly sealed when not in use to prevent the escape of vapors.

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory, such as a ventilated cabinet or a secondary containment bin. This area should be clearly marked.

  • Compatibility: Ensure the storage area does not contain incompatible chemicals. A Safety Data Sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, advises avoiding strong oxidizing agents.[4]

Step 4: Arranging for Disposal
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash.[5]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram has been generated.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify Waste as Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate PPE->Identify WorkArea Work in a Chemical Fume Hood WorkArea->Identify Segregate Segregate as HALOGENATED ORGANIC WASTE Identify->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Affix Hazardous Waste Label Container->Label Details Complete All Fields: - Full Chemical Name - Hazards (Irritant) - Date and Contact Info Label->Details Seal Keep Container Tightly Sealed Details->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Disposal workflow for Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated halogenated organic waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, thereby protecting personnel and the environment. The principles of thorough hazard assessment, proper segregation, and clear communication are paramount in maintaining a safe and responsible research environment.

References

  • PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.